Alcaftadine Alcohol
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Overview
Description
Alcaftadine Alcohol is a derivative of Alcaftadine, a compound primarily known for its use as an antihistamine in the treatment of allergic conjunctivitis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcaftadine Alcohol typically involves the introduction of an alcohol group into the Alcaftadine molecule. This can be achieved through various organic synthesis techniques, such as:
Hydrolysis of Halides: Alkyl halides can be converted to alcohols through nucleophilic substitution reactions with aqueous alkali hydroxides.
Hydration of Alkenes: Alkenes can be hydrated to form alcohols using hydroboration-oxidation or oxymercuration-demercuration methods.
Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of carbonyl compounds to alcohols.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alcaftadine Alcohol can undergo various chemical reactions, including:
Reduction: Reduction of the alcohol group to an alkane using strong reducing agents.
Substitution: Nucleophilic substitution reactions where the alcohol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydrohalic acids (HCl, HBr, HI) for converting alcohols to alkyl halides.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Alcaftadine Alcohol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Alcaftadine Alcohol exerts its effects primarily through its interaction with histamine receptors. It acts as an H1 histamine receptor antagonist, blocking the action of histamine and preventing allergic reactions. Additionally, it inhibits the release of histamine from mast cells and reduces eosinophil activation .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: Another H1 histamine receptor antagonist used to treat allergic conjunctivitis.
Ketotifen: An antihistamine with mast cell stabilizing properties.
Pheniramine: An antihistamine used to relieve allergic symptoms.
Uniqueness
Alcaftadine Alcohol is unique due to its specific molecular structure, which allows it to effectively block histamine receptors and inhibit histamine release. Its alcohol functional group also provides additional reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl]methanol |
InChI |
InChI=1S/C19H23N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12,23H,6-11,13H2,1H3 |
InChI Key |
YIPFFRZMLCFNBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4CO)CC1 |
Origin of Product |
United States |
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